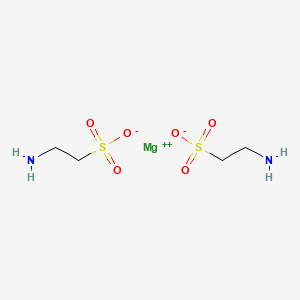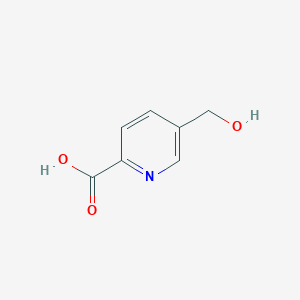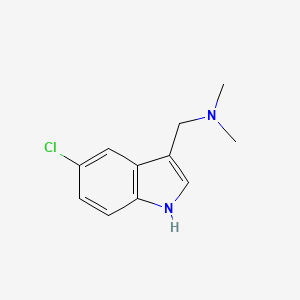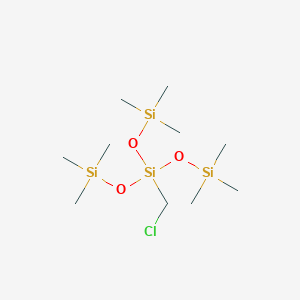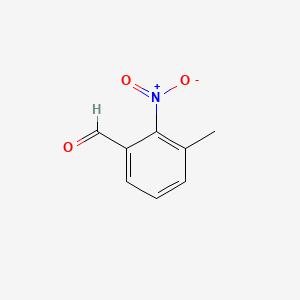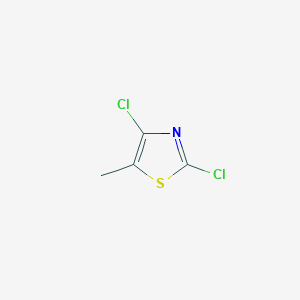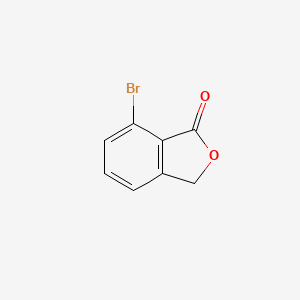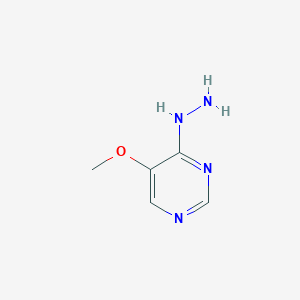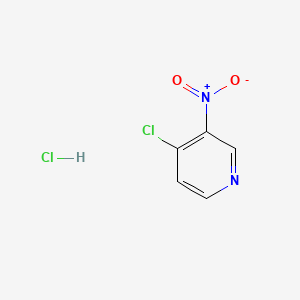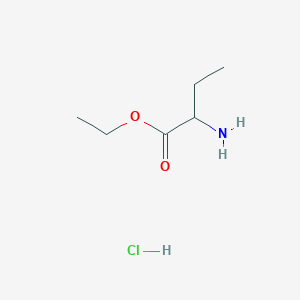
2-氨基丁酸乙酯盐酸盐
描述
Ethyl 2-Aminobutyrate Hydrochloride, also known as ethyl 2-aminobutanoate hydrochloride, is a chemical compound with the CAS Number: 55410-21-4 . It has a molecular weight of 167.64 .
Molecular Structure Analysis
The linear formula of Ethyl 2-Aminobutyrate Hydrochloride is C6H14ClNO2 . The InChI code is 1S/C6H13NO2.ClH/c1-3-5(7)6(8)9-4-2;/h5H,3-4,7H2,1-2H3;1H .Physical And Chemical Properties Analysis
Ethyl 2-Aminobutyrate Hydrochloride is a solid at room temperature . It has a flash point of 73.2 .科学研究应用
Peptide Synthesis
Ethyl 2-Aminobutyrate Hydrochloride is also used in peptide synthesis. It can act as an amino acid substitute, introducing side-chain modifications that can alter the biological activity and stability of peptides.
These applications demonstrate the compound’s versatility and importance across various fields of scientific research. Each application leverages the unique chemical properties of Ethyl 2-Aminobutyrate Hydrochloride, such as its reactivity and chiral center, to fulfill specific research and industrial needs .
安全和危害
Ethyl 2-Aminobutyrate Hydrochloride is classified under the GHS07 hazard class . The hazard statements include H302-H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
作用机制
Target of Action
Ethyl 2-Aminobutyrate Hydrochloride, also known as Ethyl 2-aminobutanoate hydrochloride, is a chemical compound with the molecular formula C6H14ClNO2 .
Mode of Action
Aminobutyrate compounds are generally known to interact with various biological targets, leading to a range of biochemical changes .
Biochemical Pathways
Aminobutyrate compounds are known to be involved in various biochemical pathways .
属性
IUPAC Name |
ethyl 2-aminobutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-3-5(7)6(8)9-4-2;/h5H,3-4,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNBPYRQCHSZSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20511300 | |
| Record name | Ethyl 2-aminobutanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20511300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-Aminobutyrate Hydrochloride | |
CAS RN |
55410-21-4 | |
| Record name | Ethyl 2-aminobutanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20511300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






